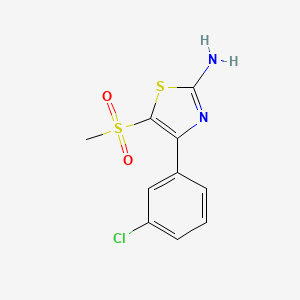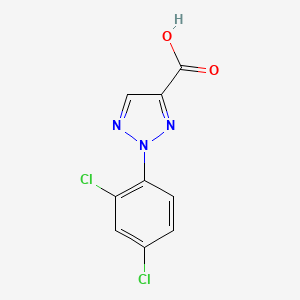
2-((4-Bromo-2,5-difluorophenoxy)methyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Brom-2,5-difluorphenoxy)methyl)-1,3-dioxolan ist eine organische Verbindung mit einer komplexen Struktur, die Brom, Fluor und Dioxolan-Gruppen umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((4-Brom-2,5-difluorphenoxy)methyl)-1,3-dioxolan beinhaltet typischerweise die Reaktion von 4-Brom-2,5-difluorphenol mit geeigneten Reagenzien, um die Dioxolan-Einheit einzuführen. Eine gängige Methode beinhaltet die Verwendung von 1,3-Dioxolan als Ausgangsmaterial, das unter bestimmten Bedingungen mit 4-Brom-2,5-difluorphenol reagiert, um die gewünschte Verbindung zu bilden .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet typischerweise Schritte wie Reinigung und Kristallisation, um das Endprodukt in einer verwendbaren Form zu erhalten .
Chemische Reaktionsanalyse
Reaktionstypen
2-((4-Brom-2,5-difluorphenoxy)methyl)-1,3-dioxolan kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nukleophile substituiert werden.
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Produkte zu bilden.
Hydrolyse: Der Dioxolanring kann unter sauren oder basischen Bedingungen hydrolysiert werden.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat können verwendet werden.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Phenoxyverbindungen ergeben, während Oxidation und Reduktion zu verschiedenen funktionalisierten Derivaten führen können .
Wissenschaftliche Forschungsanwendungen
2-((4-Brom-2,5-difluorphenoxy)methyl)-1,3-dioxolan hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Interaktion mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich als Vorstufe für die Medikamentenentwicklung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-((4-Brom-2,5-difluorphenoxy)methyl)-1,3-dioxolan beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Vorhandensein von Brom- und Fluoratomen kann seine Reaktivität und Bindungsaffinität zu verschiedenen Enzymen und Rezeptoren beeinflussen. Der Dioxolanring kann ebenfalls eine Rolle bei der Stabilisierung der Verbindung und der Verbesserung ihrer biologischen Aktivität spielen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-2,5-difluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 4-bromo-2,5-difluorophenol with appropriate reagents to introduce the dioxolane moiety. One common method involves the use of 1,3-dioxolane as a starting material, which reacts with 4-bromo-2,5-difluorophenol under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Bromo-2,5-difluorophenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenoxy compounds, while oxidation and reduction can lead to different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-((4-Bromo-2,5-difluorophenoxy)methyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((4-Bromo-2,5-difluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The dioxolane ring may also play a role in stabilizing the compound and enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-Brom-2,5-difluorbenzonitril
- 4-Brom-2,5-difluorbenzoesäure
- 2-(4-Brom-2,5-difluorphenoxy)acetonitril
Einzigartigkeit
2-((4-Brom-2,5-difluorphenoxy)methyl)-1,3-dioxolan ist aufgrund des Vorhandenseins des Dioxolanrings einzigartig, der im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische Eigenschaften und Reaktivität verleiht.
Eigenschaften
Molekularformel |
C10H9BrF2O3 |
|---|---|
Molekulargewicht |
295.08 g/mol |
IUPAC-Name |
2-[(4-bromo-2,5-difluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H9BrF2O3/c11-6-3-8(13)9(4-7(6)12)16-5-10-14-1-2-15-10/h3-4,10H,1-2,5H2 |
InChI-Schlüssel |
VKVVIZOSFMUVHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)COC2=CC(=C(C=C2F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(R)-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B11789162.png)

![1-(2,5-Dimethoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789173.png)


![2-(Difluoromethoxy)benzo[d]oxazole-4-methanol](/img/structure/B11789195.png)


